Cas no 2034265-24-0 (2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide)
![2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide structure](https://www.kuujia.com/scimg/cas/2034265-24-0x500.png)
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide Chemical and Physical Properties
Names and Identifiers
-
- F6523-0639
- 2034265-24-0
- AKOS025326085
- 2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
- 2-(2-fluorophenoxy)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide
-
- Inchi: 1S/C21H25FN4O2/c22-17-6-2-4-8-19(17)28-13-20(27)25-15-9-11-26(12-10-15)21-16-5-1-3-7-18(16)23-14-24-21/h2,4,6,8,14-15H,1,3,5,7,9-13H2,(H,25,27)
- InChI Key: SUMZYPIHWOQUPV-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1OCC(NC1CCN(C2C3=C(CCCC3)N=CN=2)CC1)=O
Computed Properties
- Exact Mass: 384.19615422g/mol
- Monoisotopic Mass: 384.19615422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 515
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4Ų
- XLogP3: 3.6
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-0639-4mg |
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
2034265-24-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-0639-10mg |
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
2034265-24-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6523-0639-2mg |
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
2034265-24-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6523-0639-30mg |
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
2034265-24-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6523-0639-20μmol |
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
2034265-24-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6523-0639-50mg |
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
2034265-24-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6523-0639-40mg |
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
2034265-24-0 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6523-0639-3mg |
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
2034265-24-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6523-0639-5μmol |
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
2034265-24-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6523-0639-25mg |
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
2034265-24-0 | 25mg |
$163.5 | 2023-09-08 |
2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide Related Literature
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Additional information on 2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Introduction to 2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide (CAS No. 2034265-24-0)
The compound 2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide, identified by its CAS number 2034265-24-0, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered attention due to its unique structural features and promising pharmacological properties. Its synthesis and application in drug discovery have been the focus of extensive research, particularly in the development of novel therapeutic agents targeting various diseases.
The core structure of this compound consists of a fluorophenoxyl group attached to an acetamide moiety, which is further linked to a piperidine ring substituted with a tetrahydroquinazoline moiety. This intricate arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable candidate for further investigation. The presence of the fluorine atom in the phenoxyl group is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug molecules.
Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in cancer progression. Specifically, its ability to modulate the activity of proteins such as kinases has been explored in preclinical models. The tetrahydroquinazoline component is known for its role in enhancing binding interactions with biological targets, while the piperidine ring contributes to solubility and pharmacokinetic properties. These features make this compound a promising lead for the development of targeted therapies.
In addition to its applications in oncology, research has also investigated its potential in treating neurological disorders. The structural motifs present in this molecule exhibit interactions with receptors and enzymes implicated in conditions such as Alzheimer's disease and Parkinson's disease. The fluorophenoxyl group, in particular, has been shown to influence receptor binding affinity, suggesting its utility in modulating neurotransmitter activity. These findings underscore the compound's versatility as a pharmacological tool.
The synthesis of 2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the complex core structure efficiently. These synthetic approaches not only highlight the compound's synthetic challenge but also demonstrate the ingenuity of modern organic chemistry.
Biological evaluation of this compound has revealed intriguing properties that warrant further exploration. In vitro assays have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, with particular potency against triple-negative breast cancer and small cell lung cancer. Mechanistic studies suggest that it exerts its effects by disrupting signaling pathways critical for tumor survival and proliferation. These findings align with emerging trends in cancer therapy that emphasize targeted inhibition of key molecular drivers.
The pharmacokinetic profile of 2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide has been thoroughly characterized using advanced analytical techniques. Studies indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for clinical development. The compound demonstrates reasonable bioavailability upon oral administration and undergoes metabolism via well-defined pathways. These characteristics are essential for ensuring therapeutic efficacy while minimizing side effects.
Future directions for research on this compound include optimizing its chemical structure to enhance potency and selectivity. Computational modeling and high-throughput screening techniques are being employed to identify analogs with improved pharmacological profiles. Additionally, preclinical studies are underway to evaluate its safety and efficacy in animal models before human trials can commence. These efforts are part of a broader initiative to translate laboratory discoveries into tangible therapeutic benefits for patients.
The significance of this compound extends beyond its immediate applications; it serves as a scaffold for developing new classes of drugs with unique mechanisms of action. The structural features that make it effective against cancer and neurological disorders also offer insights into how other diseases can be treated using similar molecular strategies. As research progresses, it is anticipated that compounds like this will play an increasingly important role in addressing unmet medical needs.
In conclusion,2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide (CAS No. 2034265-24-0) exemplifies the innovative spirit of modern medicinal chemistry. Its unique structure and promising biological activities position it as a valuable asset in the quest for novel therapeutic agents. Through continued research and development,this compound holds great potential to contribute significantly to advancements in medicine.
2034265-24-0 (2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide) Related Products
- 561013-47-6(2-NAPHTHALENECARBOXYLIC ACID, 6-(METHOXYMETHOXY)-)
- 927639-96-1(N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide)
- 894000-85-2(2-{6-(4-ethoxyphenyl)pyridazin-3-ylsulfanyl}-1-(piperidin-1-yl)ethan-1-one)
- 9003-39-8(Polyvinylpyrrolidone)
- 6621-73-4(1-(4-Nitrophenyl)MethylPyridin-1-Ium-3-Carboxamide Chloride)
- 2248324-60-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[methyl(pyridin-4-yl)amino]propanoate)
- 1214334-12-9(2-(Difluoromethyl)-5-fluorotoluene)
- 896897-91-9(N-(4-Chlorophenyl)sulfonyl-N-(4-methylphenyl)glycine)
- 1797696-95-7(1-(2,5-dimethylbenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine)
- 1797967-55-5(3-fluoro-N-[(furan-3-yl)methyl]-4-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide)



